3,4-Dihydro-2H-pyran
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,4-dihydro-2H-pyran | |
|---|---|---|
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InChI |
InChI=1S/C5H8O/c1-2-4-6-5-3-1/h2,4H,1,3,5H2 | |
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InChI Key |
BUDQDWGNQVEFAC-UHFFFAOYSA-N | |
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Canonical SMILES |
C1CC=COC1 | |
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Molecular Formula |
C5H8O | |
| Record name | DIHYDRO-2H-PYRAN | |
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DSSTOX Substance ID |
DTXSID6041426 | |
| Record name | 3,4-Dihydro-2H-pyran | |
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Molecular Weight |
84.12 g/mol | |
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| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dihydro-2h-pyran appears as a clear colorless liquid with an ethereal odor. Less dense than water. Vapors heavier than air., Liquid, Clear colorless liquid with an ethereal odor; [CAMEO] Unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | DIHYDRO-2H-PYRAN | |
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| Record name | 2H-Pyran, 3,4-dihydro- | |
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| Record name | 3,4-Dihydropyran | |
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Flash Point |
0 °F (NFPA, 2010) | |
| Record name | DIHYDRO-2H-PYRAN | |
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CAS No. |
110-87-2; 3174-74-1; 25512-65-6, 110-87-2 | |
| Record name | DIHYDRO-2H-PYRAN | |
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| Record name | 3,4-Dihydro-2H-pyran | |
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Synthetic Methodologies for 3,4 Dihydro 2h Pyran and Its Derivatives
Classical and Contemporary Approaches to 3,4-Dihydro-2H-pyran Core Synthesis
The synthesis of 3,4-dihydro-2H-pyrans often involves cyclization reactions that strategically form the six-membered oxygen-containing ring. These approaches range from long-standing condensation reactions to more modern cycloaddition strategies.
Cyclization Reactions for Dihydropyran Ring Formation
Cyclization reactions are fundamental to the construction of the dihydropyran ring, enabling the formation of the heterocyclic core through various mechanistic pathways.
The condensation of aldehydes with beta-keto esters is a well-established method for synthesizing dihydropyran derivatives. This approach often involves a Knoevenagel-type condensation followed by a Michael addition and subsequent intramolecular cyclization. For instance, the reaction of pyruvates with aldehydes, catalyzed by β-proline, can efficiently yield functionalized dihydropyran derivatives. In many cases, the cyclic product is obtained as a single diastereomer. rsc.org
An example of this methodology involves the reaction of aromatic aldehydes with 1,3-dicarbonyl compounds, such as dimedone, which can lead to dihydropyran heterocycles. The process typically begins with the formation of a Knoevenagel-type intermediate, followed by a Michael addition of the 1,3-dicarbonyl compound and subsequent intramolecular cyclization. rsc.org
Table 1: Examples of Dihydropyran Synthesis via Condensation of Aldehydes with Beta-Keto Esters
| Aldehyde Substrate | Beta-Keto Ester/1,3-Dicarbonyl Compound | Catalyst/Conditions | Product Type (Dihydropyran Derivative) | Yield (%) | Diastereomeric Ratio (dr) | Source |
| Various aldehydes | Pyruvates | β-Proline | Functionalized dihydropyrans | - | >10:1 (mostly single diastereomer) | rsc.org |
| Aromatic aldehydes | Dimedone | - | Dihydropyran heterocycles | - | - | rsc.org |
The cyclization of 1,5-dicarbonyl compounds is another route to form dihydropyran rings. These compounds can be considered "protected" variants of reactive enol derivatives, which can undergo cyclization to form the pyran ring. For example, lanthanide complexes, such as Yb(fod)3, have been shown to accelerate the reaction of enones with vinyl ethers, leading to pyran formation. clockss.org
In some cases, 1,5-dicarbonyl compounds can be formed in situ, and their subsequent cyclization leads to dihydropyran derivatives. For instance, palladium-catalyzed cyclization of 2-allyl-1,3-dicarbonyl compounds with vinylic triflates or halides can afford dihydropyran derivatives. This reaction is proposed to proceed through an η3-allylpalladium complex intermediate, which undergoes intramolecular nucleophilic attack by oxygen. Stronger, anionic nucleophiles tend to favor the cyclization pathway. thieme-connect.com
Table 2: Examples of Dihydropyran Synthesis via Cyclization of 1,5-Dicarbonyl Compounds
| Starting Materials (Precursors to 1,5-Dicarbonyl) | Catalyst/Conditions | Product Type (Dihydropyran Derivative) | Yield (%) | Notes | Source |
| Enones and vinyl ethers | Yb(fod)3, refluxing 1,2-dichloroethane (B1671644) (DCE) | Dihydropyrans | - | Lanthanide-catalyzed cycloaddition | clockss.org |
| 2-Allyl-1,3-dicarbonyl compounds and vinylic triflates/halides | Pd(OAc)2, Na2CO3, n-Bu4NCl, DMF, 80 °C | Dihydropyran derivatives | Up to 71% | Intramolecular nucleophilic attack on η3-allylpalladium complex | thieme-connect.com |
Modern methods for constructing 3,4-dihydro-2H-pyrans include reactions involving ylidene derivatives of methylene-active compounds, particularly with β-oxo derivatives of acids or ketones. researchgate.net These reactions often proceed via a conjugate addition of a donor synthon (such as a stabilized ylide or carbanion) to electron-deficient alkenes containing acceptor groups, followed by cyclization. researchgate.net
For example, the attack of a hydroxy group of an enantiomerically pure oxygen nucleophile on vinyltriphenylphosphonium bromide in the presence of a base can generate an ylide intermediate. This is then followed by an intramolecular Wittig reaction, yielding 3,6-dihydropyran derivatives with high enantioselectivity. beilstein-journals.org
Table 3: Examples of Dihydropyran Synthesis via Ylidene Derivatives of Methylene-Active Compounds
| Methylene-Active Compound Derivative | Reaction Partner | Intermediate/Mechanism | Product Type (Dihydropyran Derivative) | Yield (%) | Enantioselectivity (%) | Source |
| Enantiomerically pure oxygen nucleophile | Vinyltriphenylphosphonium bromide | Ylide intermediate, intramolecular Wittig reaction | 3,6-Dihydropyran derivatives | 34-56% | 95-98% | beilstein-journals.org |
Reactions involving phenols with carbonyl compounds also contribute to the synthesis of 3,4-dihydro-2H-pyrans. researchgate.net While dihydropyran itself is known to react with alcohols and phenols under mild acid catalysis to form tetrahydropyranyl ethers (useful protecting groups), the direct formation of the dihydropyran ring from phenols and carbonyl compounds can occur through specific cyclization pathways. sigmaaldrich.comorganic-chemistry.org
For example, a protocol has been developed for the synthesis of 3,4-dihydro-2H-pyrans via four-component reactions involving aromatic aldehydes, cyclic 1,3-dicarbonyls, arylamines, and dimethyl acetylenedicarboxylate. The selective formation of pyran derivatives in this context depends on the structure of the cyclic 1,3-diketone, with key steps involving Michael addition and subsequent intramolecular cyclization. acs.org
Inverse electron-demand Diels-Alder (IEDDA) reactions are powerful tools for constructing functionalized 3,4-dihydropyrans. nih.govnih.gov This approach typically involves the cycloaddition of an electron-deficient 1-oxa-1,3-butadiene (heterodiene) with an electron-rich dienophile. nih.gov
An interesting example involves the use of diazolactones in an inverse electron-demand Diels-Alder reaction for the synthesis of 3,4-dihydro-2H-pyrans. researchgate.netbeilstein-journals.org The reactivity of heterodienes in IEDDA reactions can be enhanced by introducing electron-withdrawing substituents into the 1-oxa-1,3-butadiene system. nih.gov Recent advancements include catalytic asymmetric IEDDA reactions of α-bromoacroleins with neutral alkenes, yielding dihydropyrans in high yields and excellent enantioselectivities. nih.gov
Table 4: Examples of Dihydropyran Synthesis via Inverse Electron-Demand Diels-Alder Reactions
| Heterodiene | Dienophile | Catalyst/Conditions | Product Type (Dihydropyran Derivative) | Yield (%) | Enantioselectivity (ee%) | Source |
| Diazolactones | - | IEDDA reaction | 3,4-Dihydro-2H-pyrans | - | - | researchgate.netbeilstein-journals.org |
| α,β-unsaturated carbonyl compounds | Electron-rich alkenes | - | Chiral dihydropyrans | - | - | nih.gov |
| α-bromoacroleins | Neutral alkenes | Oxazaborolidinium cation | Functionalized 3,4-dihydropyrans | High | Excellent | nih.gov |
Olefin Metathesis/Double Bond Migration Sequences
The synthesis of 3,4-dihydro-2H-pyrans and related cyclic enol ethers can be effectively achieved through a sequential olefin metathesis and double bond migration process. This methodology typically employs ruthenium carbene complexes, such as first and second-generation Grubbs' catalysts. americanelements.comsigmaaldrich.com
Table 1: Olefin Metathesis/Double Bond Migration Conditions
| Catalyst Type | Activator | Substrate Class | Product Class | Typical Yields |
| Grubbs' 1st Gen. | NaH, NaBH4 | Allyl ethers | Cyclic enol ethers (e.g., 3,4-Dihydro-2H-pyrans) | Good to Excellent sigmaaldrich.com |
| Grubbs' 2nd Gen. | NaH, NaBH4 | Allyl ethers | Cyclic enol ethers (e.g., 3,4-Dihydro-2H-pyrans) | Good to Excellent sigmaaldrich.com |
Catalytic Synthesis Protocols
Beyond metathesis, a range of catalytic protocols offer distinct pathways to 3,4-dihydro-2H-pyrans, each leveraging specific metal complexes or reagents to control reactivity and selectivity.
Iron(III) Chloride Catalyzed Formations
Iron(III) chloride (FeCl3) serves as a mild and efficient Lewis acid catalyst for the formation of 3,4-dihydro-2H-pyrans. wikipedia.orgfishersci.co.ukwikipedia.org This method is particularly effective for the transformation of aryl- and alkyl β-diketones, providing a synthetic route to functionalized pyran core structures. wikipedia.orgfishersci.co.ukwikipedia.org The FeCl3-catalyzed approach offers a gentler alternative to traditional reaction protocols that often necessitate stoichiometric reagents and harsh reaction conditions. wikipedia.orgfishersci.co.ukwikipedia.org Furthermore, FeCl3 has been shown to promote intramolecular carbonyl-olefin metathesis and can lead to tetrahydronaphthalenes through this compound intermediates. ereztech.comfishersci.ca
Ruthenium Carbene Complex Catalysis (e.g., Grubbs' Catalysts)
Ruthenium carbene complexes, notably Grubbs' catalysts, are pivotal in olefin metathesis reactions for the synthesis of cyclic enol ethers, including 3,4-dihydro-2H-pyrans. americanelements.comsigmaaldrich.com These catalysts are well-defined transition metal carbene complexes known for their broad functional group tolerance, air stability, and compatibility with a wide array of solvents, making them highly popular in synthetic organic chemistry. Both first-generation and second-generation Grubbs' catalysts are employed, often in conjunction with hydride sources to facilitate double bond migration. americanelements.comsigmaaldrich.com
Molecular Iodine Catalysis under Solvent-Free Conditions
Molecular iodine (I2) acts as an inexpensive, non-toxic, and mild catalyst for the synthesis of substituted pyrans and furans, including 3,4-dihydro-2H-pyrans. americanelements.com A significant advantage of this method is its operation under solvent-free conditions at ambient temperature and atmosphere, offering a practical and environmentally friendly alternative to existing synthetic routes. americanelements.com Mechanistic investigations, supported by density functional theory (DFT) calculations, suggest that the reaction proceeds via an enol tautomerization pathway. In this mechanism, iodine enhances the acidity of an enol intermediate, leading to the formation of a carbocation that subsequently undergoes cyclization to yield the pyran or furan (B31954) derivative. Optimal conditions often involve the use of approximately 10 mol % of I2 catalyst, resulting in good to high yields of the desired products.
C2-Symmetric Bis(oxazoline)-Cu(II) Complex Catalysis in Hetero Diels-Alder Reactions
C2-symmetric bis(oxazoline)-copper(II) complexes are effective catalysts for inverse electron demand hetero Diels-Alder reactions, a powerful tool for constructing this compound derivatives. americanelements.com These reactions involve the cycloaddition of α,β-unsaturated carbonyl compounds (acting as heterodienes) with electron-rich olefins, such as enol ethers, which function as heterodienophiles. americanelements.com The use of chiral bis(oxazoline)-Cu(II) complexes enables the formation of 3,4-dihydro-2H-pyrans with high diastereo- and enantioselectivity. americanelements.com Specifically, β,γ-unsaturated α-ketoesters are effective heterodienes, and 2,3-dihydrofuran (B140613) or this compound can serve as dienophiles. americanelements.com The carbonyl coordination to the Lewis acidic copper(II) metal plays a crucial role in controlling the stereoinduction of these reactions.
Table 2: Representative Hetero Diels-Alder Reaction Conditions
| Catalyst Type | Heterodiene | Dienophile | Selectivity | Yields |
| C2-symmetric Bis(oxazoline)-Cu(II) complex | β,γ-unsaturated α-ketoesters | Enol ethers (e.g., this compound) | High Diastereo- and Enantioselectivity americanelements.com | High |
Palladium-Catalyzed Cyclizations of Alkynols
Palladium-catalyzed cyclizations of alkynols provide a versatile route to various oxygen-containing heterocycles, including 3,4-dihydro-2H-pyrans. sigmaaldrich.com These reactions involve the coordination of a palladium species to the carbon-carbon triple bond of the alkynol, followed by cyclization and reductive elimination. The regioselectivity of these cyclizations (e.g., favoring 5-exo or 6-endo products) can be precisely controlled by the coordination environment around the palladium center, often modulated by the choice of phosphine (B1218219) ligands. For instance, Xantphos can promote 6-endo-selective arylative cyclization, while Xphos can lead to syn-5-exo-selective arylative cyclization, both yielding good results with excellent regioselectivity across a broad substrate scope. Furthermore, tandem palladium-catalyzed cyclization/coupling reactions of δ-acetylenic β-ketoesters with aryl halides have been reported to efficiently synthesize substituted dihydropyrans with very good yields and complete regio- and stereoselectivity. sigmaaldrich.com
Table 3: Palladium-Catalyzed Cyclization of Alkynols
| Catalyst Type | Ligand | Substrate Class | Cyclization Mode | Selectivity | Yields |
| Palladium(II) acetate | Xantphos | Alkynols | 6-endo-selective | Excellent Regioselectivity | Good |
| Palladium(II) acetate | Xphos | Alkynols | syn-5-exo-selective | Excellent Regioselectivity | Good |
| Palladium-catalyzed system | Not specified | δ-acetylenic β-ketoesters with aryl halides | 6-exo-dig oxocyclization | Complete Regio- and Stereoselectivity sigmaaldrich.com | Very Good sigmaaldrich.com |
Organocatalysis via N-Heterocyclic Carbenes (NHCs)
N-Heterocyclic Carbenes (NHCs) have emerged as highly versatile organocatalysts in modern synthetic chemistry. Their utility stems from their ability to activate aldehydes, typically through the formation of Breslow-type adducts, which then participate in various transformations. mdpi.comresearchgate.net This organocatalytic activation has significantly contributed to the production of numerous 3,4-dihydropyran-2-ones and related derivatives. mdpi.comresearchgate.net NHC-catalyzed processes for synthesizing these skeletons often involve [4+2]- and [3+3]-type cycloadditions, which are particularly valuable for constructing molecules with multiple stereocenters. mdpi.comresearchgate.net
[4+2]-Type Cycloadditions in NHC Organocatalysis
In the context of 3,4-dihydropyran-2-one synthesis, NHC catalysis frequently involves [4+2]-type cycloadditions. These reactions often proceed via the in situ formation of free NHCs, followed by nucleophilic attack on a substrate to yield a Breslow intermediate. Subsequent rearrangements can lead to key reactive intermediates such as azolium enolates or α,β-unsaturated acylazolium species. mdpi.com For instance, a carbene-catalyzed [4+2] annulation of activated esters and β-borate enones has been reported, providing enantioenriched organoborones with two consecutive stereogenic centers. organic-chemistry.org Furthermore, the highly enantioselective synthesis of spirocarbocyclic oxindoles has been achieved through an oxidative NHC-catalyzed [4+2] cyclization involving 3-alkenyloxindoles and enals. researchgate.net
[3+3]-Type Cycloadditions in NHC Organocatalysis
NHC organocatalysis also facilitates [3+3]-type cycloadditions for the construction of dihydropyranone frameworks. These annulations often involve the reaction of enals with various nucleophiles. For example, a method for the annulation of enal with pyrrole-4-ones has been developed, employing a base and an oxidant with an NHC catalyst, resulting in good yields and high enantiomeric excesses. mdpi.com A notable example is the enantioselective [3+3] cycloaddition reaction between α-bromocinnamaldehyde and β-ketoester indole, catalyzed by chiral NHCs. This reaction proceeds via a vinyl acyl azolium intermediate and effectively constructs chiral 6-(indole-2-yl)-3,4-dihydropyran-2-one skeletons in good yields with excellent enantioselectivities. oaepublish.com The generation of chiral α,β-unsaturated acylazoliums from 2-bromoenals and carbenes is a common feature in these [3+3] annulations. researchgate.net
Asymmetric NHC Catalysis for Enantioselective Synthesis
Asymmetric NHC catalysis has proven to be a powerful tool for the enantioselective synthesis of this compound derivatives, enabling the formation of chiral products with high stereocontrol. mdpi.comresearchgate.netoaepublish.comunimi.itlookchem.com
Key examples of asymmetric NHC catalysis include:
Selenylated Dihydropyranones: High yields and excellent enantioselectivities (up to 99% ee) have been achieved in the synthesis of chiral selenylated dihydropyranones from α,β-unsaturated aldehydes and selenyl vinyl ketones using NHC organocatalysis. mdpi.com
Lactonization Reactions: An NHC-catalyzed highly enantioselective lactonization of modified enals with enolizable aldehydes proceeds via α,β-unsaturated acylazolium intermediates, yielding synthetically important 4,5-disubstituted dihydropyranones. organic-chemistry.org Similarly, asymmetric Michael addition-lactonization reactions of β,γ-unsaturated α-keto esters with thioesters, catalyzed by a proline-derived urea, provide 3,4-dihydropyranones with excellent stereoselectivities. organic-chemistry.org
Oxidative Annulations: The asymmetric aerobic oxidative NHC-catalyzed synthesis of dihydropyranones has been reported, utilizing a system of electron transfer mediators. oaepublish.com
Aza-Claisen Reactions: The enantioselective synthesis of (R)-3,4-dihydropyridin-2-ones has been achieved through an NHC-catalyzed aza-Claisen reaction of enals and enamines, demonstrating high enantioselectivity with yields ranging from 60% to quantitative and 79–96% enantiomeric excess. mdpi.com
Acid-Catalyzed Reactions (Brønsted and Lewis Acids)
Brønsted and Lewis acids are widely employed in the synthesis of 3,4-dihydro-2H-pyrans and their derivatives, often facilitating cycloaddition reactions and other transformations. nih.govrsc.orgmdpi.comulisboa.pt These catalysts are utilized in [4+2]-cycloaddition reactions, such as those involving o-alkynyl(oxo)-benzenes with alkenes, or isochromene acetals with vinyl boronates, to access important structural motifs. nih.gov Notably, the choice of a Brønsted or Lewis acid catalyst can lead to divergent reactivity from the same substrate, preferentially forming either pyrans or tetrahydronaphthalenes. nih.gov In Brønsted acid-mediated reactions, the formation of oxonium ion intermediates from this compound derivatives is a key step, which are then susceptible to nucleophilic attack to form desired products. rsc.org
Use of p-Toluenesulfonic Acid
p-Toluenesulfonic acid (TsOH) is a strong, non-oxidizing organic acid that is conveniently weighed as a solid, making it a practical catalyst in organic synthesis. chemeurope.com It is frequently utilized in the preparation of tetrahydropyranyl ethers by reacting this compound with alcohols under mild acid catalysis. A particularly gentle process for preparing 3,4-dihydropyrans involves heating 2-alkoxy-tetrahydropyrans in the presence of catalytic amounts of p-toluenesulfonic acid, with the reaction products (alcohol and dihydropyran) being separated by distillation. google.com This method is effective even with starting materials containing acid-sensitive residues. google.com Furthermore, p-toluenesulfonic acid has been shown to be an efficient catalyst for the Diels-Alder trapping of in situ generated dienes from this compound with p-quinone. rsc.org It has also been used in the synthesis of ethyl this compound-2-carboxylate, where a hydroxytetrahydropyran ester is heated in a dilute solution with a catalytic amount of TsOH, and the liberated ethyl alcohol is removed. prepchem.com
Use of Boron Trifluoride Etherate
Boron trifluoride etherate (BF₃·OEt₂) is a widely used and effective Lewis acid catalyst in the synthesis of this compound and its derivatives. It is particularly effective in forming tetrahydropyranyl ethers from this compound and alcohols, often demonstrating superior efficacy compared to p-toluenesulfonic acid.
Examples of its application include:
Formation of Tetrahydropyranyl Ethers: BF₃·OEt₂ facilitates the reaction of 3,4-dihydropyran with alcohols to form tetrahydropyranyl ethers, which serve as crucial protecting groups for hydroxyl functionalities in organic synthesis.
Synthesis of Amines: The synthesis of (this compound-2-yl)-methylamine typically involves the reaction of this compound with methylamine, with boron trifluoride etherate serving as a catalyst to facilitate the reaction.
Hetero Diels-Alder Reactions: In the presence of boron trifluoride etherate, 2,3-bis(trimethylsilylmethyl)-1,3-butadiene reacts with aldehydes and ketones to yield 3,4-bis(trimethylsilylmethyl)-5,6-dihydro-2H-pyrans through a hetero Diels-Alder reaction. tandfonline.com
Ring-Opening Polymerization: Boron trifluoride etherate has been utilized as an initiator in the ring-opening polymerization of this compound-2-carboxylate derivatives, leading to the formation of highly stereoregular polymers at low temperatures. researchgate.net
Triacetal Synthesis: It has been employed in the synthesis of triacetals, for instance, from 2-methoxy-3,4-dihydro-2H-pyran and orthoformates, where optimizing the reaction temperature can significantly improve yields. google.com
Specific Synthetic Transformations to 3,4-Dihydro-2H-pyrans
Synthesis of this compound-4-carboxamides
An efficient diastereoselective approach has been developed for the synthesis of functionalized this compound-4-carboxamides. This method leverages the reaction of readily available 4-oxoalkane-1,1,2,2-tetracarbonitriles with aldehydes in an acidic medium. The 4-oxoalkane-1,1,2,2-tetracarbonitriles, which are adducts of tetracyanoethylene (B109619) (TCNE) and ketones, serve as promising substrates for the directed synthesis of these heterocyclic molecules. A notable aspect of this transformation is the observation of an unusual regiospecific quasi-hydrolysis of a cyano group during the reaction, along with an abnormal resistance of the imine moiety to hydrolysis in aqueous acidic media. This methodology provides an exclusive route to this compound-4-carboxamides from non-pyran sources, offering high diastereoselectivity and a variable molecular framework americanelements.comfishersci.canih.gov.
Table 1: General Conditions for the Synthesis of this compound-4-carboxamides
| Starting Material | Reactant | Conditions | Key Observation | Selectivity |
| 4-Oxoalkane-1,1,2,2-tetracarbonitriles (from TCNE and ketones) | Aldehydes | Acidic Media | Regiospecific quasi-hydrolysis of cyano group | High Diastereoselectivity |
Preparation of 6-Fluoro-3,4-dihydro-2H-pyrans
The synthesis of 6-fluoro-3,4-dihydro-2H-pyrans has been achieved through diverse methodologies. One approach involves a titanocene-catalyzed reductive domino reaction, which starts from trifluoromethyl-substituted alkenes and epoxides. This method allows for the preparation of various 6-fluoro-3,4-dihydro-2H-pyrans through the derivatization of the initial cross-coupling products in a single step fishersci.no.
A specific example of a 6-fluoro-3,4-dihydro-2H-pyran derivative, 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid, a key intermediate in the synthesis of the antihypertensive agent Nebivolol, has been prepared through a multi-step process. This synthetic route typically involves six distinct steps: esterification, rearrangement, acylation, cyclization, hydrolyzation, and hydrogenation. The final hydrogenation step, for instance, can be achieved by reducing 6-fluoro-4-oxo-4H-1-benzopyran-2-carboxylic acid with hydrogen in the presence of 10% Pd/C catalyst in acetic acid, under mild conditions at room temperature and pressure nih.govnih.gov.
Table 2: Representative Synthetic Pathways for 6-Fluoro-3,4-dihydro-2H-pyrans
| Method Type | Starting Materials | Key Catalysts/Reagents | Outcome | Reference |
| Reductive Domino Reaction | Trifluoromethyl-substituted alkenes and epoxides | Titanocene | Diverse 6-Fluoro-3,4-dihydro-2H-pyrans | fishersci.no |
| Multi-step Synthesis | 4-Fluorophenol derivatives | AlCl₃, Diethyloxalate, 10% Pd/C | 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | nih.gov |
Synthesis of β-Hydroxydihydropyrans via Carbonyl Ene Reaction
The carbonyl ene reaction of 2-methylenetetrahydropyrans offers a rapid and high-yielding route for the preparation of β-hydroxydihydropyrans under mild conditions. This process represents a significant advancement for the synthesis of 2-substituted tetrahydropyrans and enables the direct introduction of oxygen heterocycles into molecular frameworks wikipedia.orgfishersci.ca.
These reactions typically proceed in high yields using catalytic amounts of zinc chloride (ZnCl₂) in solvents such as tetrahydrofuran (B95107) (THF) at room temperature. Both activated and non-activated carbonyl enophiles can serve as effective coupling partners in this transformation. For example, the reaction of 2-methylenetetrahydropyran with p-nitrobenzaldehyde yielded the corresponding dihydropyran in 75% yield. Similarly, ethyl glyoxylate (B1226380) and ethyl pyruvate (B1213749) react readily under these conditions, providing excellent yields of the desired ene adducts wikipedia.orgwikipedia.org.
Table 3: Examples of β-Hydroxydihydropyran Synthesis via Carbonyl Ene Reaction
| Ene Component | Enophile Component | Catalyst | Solvent | Temperature | Yield (%) | Reference |
| 2-Methylenetetrahydropyran | p-Nitrobenzaldehyde | ZnCl₂ | THF | Room Temp. | 75 | wikipedia.org |
| 2-Methylenetetrahydropyran | Ethyl Glyoxylate | ZnCl₂ | THF | Room Temp. | Excellent | wikipedia.org |
| 2-Methylenetetrahydropyran | Ethyl Pyruvate | ZnCl₂ | THF | Room Temp. | Excellent | wikipedia.org |
Formation of Tetrahydronaphthalenes via this compound Intermediates
Functionalized tetrahydronaphthalenes can be synthesized through an iron(III)-catalyzed strategy that distinguishes itself from conventional [4+2]-cycloaddition reactions. This approach exploits the divergent reactivity of simple aryl ketone precursors, which can selectively form either this compound products or tetrahydronaphthalenes depending on the chosen catalyst (Brønsted or Lewis acid) americanelements.comnih.govepa.gov.
Detailed mechanistic investigations have identified 3,4-dihydro-2H-pyrans as reactive intermediates in this transformation. These pyrans undergo iron(III)-catalyzed Friedel-Crafts alkylation, leading to the exclusive formation of tetrahydronaphthalenes in high yields. Ferric chloride (FeCl₃) has been identified as an efficient Lewis acid catalyst for this process, enabling the synthesis of a variety of tetrahydronaphthalenes bearing electronically distinct substituents americanelements.comepa.govuni.lu.
Table 4: Role of this compound Intermediates in Tetrahydronaphthalene Formation
| Starting Material | Intermediate | Catalyst | Reaction Type | Product | Reference |
| Aryl Ketone Precursors | This compound | FeCl₃ | Friedel-Crafts Alkylation | Functionalized Tetrahydronaphthalenes | americanelements.comepa.gov |
Reactivity and Reaction Mechanisms of 3,4 Dihydro 2h Pyran
Electrophilic and Nucleophilic Reactions of the Dihydropyran Ring
3,4-Dihydro-2H-pyran can undergo both electrophilic and nucleophilic reactions. Its double bond acts as a nucleophile, making it susceptible to electrophilic addition reactions. rsc.orgacs.org The oxygen atom, being an ether, can also be protonated, leading to the formation of an oxonium ion, which is a key intermediate in many of its reactions. rsc.org
Cycloaddition Reactions
This compound is known to participate in cycloaddition reactions, particularly [4+2] cycloadditions, also known as Diels-Alder reactions. solubilityofthings.com In some cases, it can act as a dienophile, reacting with N-acyliminium ions. acs.org Research has shown that this compound can be involved in the Diels-Alder cycloaddition reaction with p-quinones, catalyzed by p-toluenesulfonic acid, where it effectively acts as a source of in situ generated dienes. rsc.org The synthesis of 3,4-dihydro-2H-pyrans can also be achieved through hetero-Diels-Alder reactions of functionalized α,β-unsaturated carbonyl compounds with N-vinyl-2-oxazolidinone, yielding various diastereoisomers. rsc.org
Substitution Reactions
While this compound is primarily known for addition reactions to its double bond, it can also undergo substitution reactions, especially when functionalized. chim.it For instance, derivatives like 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans, which possess two non-equivalent electrophilic centers, can interact with various nucleophiles to form 1,4- and 1,2-addition products. These products can then undergo cyclization or recyclization with ring opening, effectively leading to substituted products. chim.it
Addition Reactions to the Double Bond
The double bond in this compound is highly reactive and readily undergoes various addition reactions. sigmaaldrich.comcdnsciencepub.com This reactivity is fundamental to its utility in organic synthesis.
Hydrohalic acids, such as hydrochloric acid (HCl) and hydrobromic acid (HBr), add to the double bond of this compound to form the corresponding 2-halotetrahydropyrans. sigmaaldrich.com These 2-halotetrahydropyrans are often used in situ due to their ease of dehydrohalogenation, serving as intermediates for the preparation of 2-substituted tetrahydropyrans. sigmaaldrich.com
Halogens like chlorine (Cl₂) and bromine (Br₂) readily add across the double bond of this compound, yielding 2,3-dichloro- and 2,3-dibromotetrahydropyrans, respectively. sigmaaldrich.comcdnsciencepub.com The halogen atom at the 2-position of these products is typically more reactive, enabling further synthetic transformations to produce 3-halo-2-substituted tetrahydropyrans. sigmaaldrich.com For example, the addition of bromine to 5-bromo-3,4-dihydro-2H-pyran in methanolic sodium methoxide (B1231860) yields 3,3-dibromo-2-methoxytetrahydropyran. cdnsciencepub.com The addition of ethanesulfenyl chloride to this compound at low temperatures predominantly forms trans-2-chloro-3-ethylthiotetrahydropyran. cdnsciencepub.com
While simple alkenes are generally inert to Grignard reagents, this compound can be involved in reactions with organometallic reagents, particularly when it has been pre-functionalized or when reacting with its derivatives. For example, 2-halotetrahydropyrans, formed by the addition of hydrohalic acids to DHP, can react with Grignard reagents to produce 2-alkyltetrahydropyrans. sigmaaldrich.com Furthermore, specific acetals synthesized from this compound, such as alkyl 2,4-dichlorophenyl acetals, can undergo cross-coupling reactions with Grignard reagents, often promoted by titanium tetrachloride (TiCl₄), to yield various ethers. oup.comoup.com In other instances, 6-lithio-3,4-dihydro-2H-pyran reacts with organocuprates (derived from Grignard reagents and CuBr·Me₂S) via a 1,2-metallate rearrangement to generate alkenylmagnesium cuprates. rsc.org
Protection of Carboxylic Acid Groups
Fragmentation Mechanisms under Electron Impact
Theoretical Models for Fragmentation Pathways
Theoretical investigations into the fragmentation pathways of this compound have provided insights into its decomposition mechanisms. Studies suggest that the oxygen atom at position O(1) and the carbon atom at position C(3) are the sites most susceptible to electron removal and ionization, respectively. scribd.com
Upon ionization, the parent cations of DHP can undergo two primary decomposition pathways. One significant pathway involves a transannular cleavage across the DHP ring, specifically of the O(1)–C(6) and C(2)=C(3) bonds, occurring in a single concerted step. This process leads to the formation of a fragment with a mass-to-charge ratio (m/z) of 55. scribd.com
Computational methods, such as on-the-fly semi-classical molecular dynamics (MD) within the QCxMS formalism, have been utilized to simulate mass spectra of DHP. These simulations, when adjusted to align with experimental mass spectra intensities, enable the reliable assignment of cations and the elucidation of plausible fragmentation channels. scribd.comepa.govfishersci.ie Generic fragmentation mechanisms, including α-cleavage, inductive cleavage, hydrogen rearrangement, and transannular cleavage, are considered in these models. For transannular cleavage, distinct scenarios are depicted depending on whether the ionization occurs at the oxygen atom or a π-bond. fishersci.no It has been noted that some fragment ion peaks observed for complex cyclic ethers, including this compound, could not be explained by conventional fragmentation mechanisms, highlighting the complexity of their electron-induced dissociation. fishersci.no
Electron-Induced Dissociative Ionization Studies
Experimental and theoretical investigations have been conducted on the electron-induced dissociative ionization of gas-phase this compound (DHP). scribd.comepa.govfishersci.ie Mass spectra of DHP cations were recorded using mass spectrometry across the m/z range of 10–90 at various electron beam energies. scribd.comepa.govfishersci.ie These experimental findings were complemented by theoretical molecular dynamics calculations, which aided in identifying and interpreting the observed spectral features and unraveling the underlying fragmentation mechanisms. scribd.com
The absolute total ionization cross section of DHP was experimentally determined to be (18.1 ± 0.9) × 10⁻¹⁶ cm² at an electron energy of 100 eV. scribd.comepa.govfishersci.ie Furthermore, absolute total and partial ionization cross sections were established over a broader electron energy range of 5–140 eV. scribd.comepa.govfishersci.ie A machine learning algorithm, trained with measured cross sections from numerous molecules, was also employed to predict the total ionization cross section for DHP, demonstrating acceptable agreement with the experimental data. scribd.comepa.govfishersci.ie Analysis of the kinetic energies of fragment ions revealed that lighter cations (e.g., m/z = 26) possessed energies not exceeding 0.5 eV, whereas heavier cationic species (e.g., m/z = 55) exhibited significantly lower energies, well below 0.5 eV. scribd.com
Thermal Decomposition Studies
The thermal decomposition of various dihydropyrans, including this compound, has been a subject of extensive study. wikipedia.org Early research by Wellington, C.A. in 1969 specifically examined the thermolysis of this compound. wikipedia.org General observations indicate that the decomposition of dihydropyran compounds proceeds via homogeneous, first-order, unimolecular, and concerted reaction pathways. wikipedia.org The presence of substituents, such as methyl and methoxy (B1213986) groups, has been shown to influence the thermal stability of dihydropyrans by lowering the activation energy (Ea) for thermal decomposition, thereby suggesting reduced stability compared to the parent compound. guidetopharmacology.org
Computational studies have explored the thermal decomposition of related molecules, including 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, and 2,6-dimethyl-3,6-dihydro-2H-pyran. These studies employed the PBE0/6-311+G(d,p) level of theory and modeled a concerted mechanism involving a 6-member cyclic transition state. wikipedia.orgciteab.com For instance, the decomposition of 3,6-dihydro-2H-pyran and 4-methyl-3,6-dihydro-2H-pyran yields formaldehyde (B43269) and 1,3-butadiene, and 2-methyl-1,3-butadiene, respectively. wikipedia.org The thermal decomposition of 2,6-dimethyl-3,6-dihydro-2H-pyran results in acetaldehyde (B116499) and 1,3-pentadiene. wikipedia.org
A detailed study on the thermal decomposition of 3,6-dihydro-2H-pyran in the gas phase, conducted within the temperature range of 329–374 °C, quantitatively yielded formaldehyde and buta-1,3-diene. This reaction was confirmed to be homogeneous, kinetically strictly first-order, and unimolecular. uni.lu It was concluded that the decomposition is a concerted process, and the activated complexes involved in these reactions possess some polar character. uni.lu A comparative analysis at 350 °C revealed that the relative rates of decomposition for this compound and 3,6-dihydro-2H-pyran are 1:4, with the higher rate observed for 3,6-dihydro-2H-pyran attributed to its lower activation energy. uni.lu
Kinetic and Thermodynamic Parameters of Thermal Decomposition
Kinetic and thermodynamic parameters have been calculated for the thermal decomposition reactions of dihydropyrans, typically within a temperature range of 584 to 633 K for computational studies involving 3,6-dihydro-2H-pyran and its methyl derivatives. wikipedia.orgciteab.com These studies indicate that methyl substituents at positions 2, 4, and 6 decrease the activation free energy of the molecules. wikipedia.orgciteab.com
For the thermal decomposition of 3,6-dihydro-2H-pyran, the measured rate constants align with the Arrhenius equation: log k/s⁻¹ = 14.31 ± 0.14 - (208.1 ± 1.7) kJ mol⁻¹/RTln10. uni.lu
Thermodynamic data for this compound include its gas-phase enthalpy of formation (ΔfH°gas) at -162.7 kJ/mol and its liquid-phase enthalpy (ΔfH°liquid) at -218.3 kJ/mol. guidetopharmacology.org The gas-phase heat capacity at constant pressure (Cp,gas) at 298 K is reported as 94.3 J/mol·K. guidetopharmacology.org
Table 1: Key Thermodynamic Parameters of this compound
| Parameter | Value | Unit | Reference |
| ΔfH° (gas) | -162.7 | kJ/mol | guidetopharmacology.org |
| ΔfH° (liquid) | -218.3 | kJ/mol | guidetopharmacology.org |
| Cp,gas (298 K) | 94.3 | J/mol·K | guidetopharmacology.org |
Table 2: Arrhenius Parameters for Thermal Decomposition of 3,6-Dihydro-2H-pyran
| Parameter | Value | Unit | Temperature Range |
| Log A (Pre-exponential factor) | 14.31 ± 0.14 | s⁻¹ | 329-374 °C |
| Ea (Activation Energy) | 208.1 ± 1.7 | kJ/mol | 329-374 °C |
Applications of 3,4 Dihydro 2h Pyran in Advanced Organic Synthesis
Building Block for Complex Molecule Synthesis
As a versatile building block, 3,4-Dihydro-2H-pyran contributes to the efficient construction of intricate molecular architectures. cymitquimica.comchemimpex.com Its cyclic structure and the presence of an ether functional group enable it to be incorporated into diverse synthetic pathways. smolecule.comsolubilityofthings.com
This compound serves as an important intermediary in the synthesis of various natural products and bioactive molecules. smolecule.comsolubilityofthings.com Its incorporation facilitates the formation of key structural motifs found in these complex compounds. For instance, the synthesis of trans-2,6-disubstituted 3,6-dihydro-2H-pyrans, which are ring-containing natural products like laulimalide (B1674552) and scytophycin C, often utilizes methods involving Lewis acid-induced tandem allylation or cyanation of δ-hydroxy-α,β-unsaturated aldehydes to produce dihydropyrans. researchgate.net
Dihydropyrans, including this compound, are valuable precursors in the synthesis of C-glycosides. nih.govbeilstein-journals.org The development of stereoselective glycosylation protocols, such as nickel-catalyzed borylation/glycosylation cascades of glycals, enables the production of multifunctional C-glycosides. acs.org These methods leverage in situ generated glycosyl-Ni intermediates to form diverse C-glycosides with excellent stereoselectivity. acs.org
Dihydropyran moieties have proven particularly useful in the preparation of cyclic components of macrocyclic antibiotics. nih.govbeilstein-journals.org For example, research has focused on the chemical synthesis of macrocyclic antibiotics like methymycin (B1233876) and pikromycin, where dihydropyran-related structures are integral to their aglycon or glycoside components. researchgate.net The synthesis of verdamicin (B1209214) C2 and its congener C2a from sisomicin (B1680986) has been accomplished, relying on oxidative transformations of allylic azides in dihydro[2H]pyrans. acs.org
This compound is instrumental in the direct introduction of oxygen heterocycles into molecular frameworks. organic-chemistry.orgacs.org The carbonyl ene reaction of 2-methylenetetrahydropyrans, for instance, offers an efficient route to synthesize β-hydroxydihydropyrans, thereby introducing oxygen heterocycles under mild conditions. organic-chemistry.orgacs.org Palladium-catalyzed reactions also facilitate the divergent synthesis of various oxygen-containing heterocycles. smolecule.com
Bicyclic dihydropyranones, which can be efficiently synthesized using N-heterocyclic carbene (NHC) catalysis, are attractive scaffolds for drug discovery and development. mdpi.com These compounds provide a versatile platform for accessing functionalized enones, γ-lactones, cyclic enamines, and 2-pyrones, among others, making them of significant interest in natural product extraction and novel synthesis. mdpi.com The 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), analogs of 1,4-dihydropyridines, are privileged structures due to their biological activity and importance as synthetic precursors for compounds with marked biological activity. mdpi.com Research into (this compound-2-yl)methyl this compound-2-carboxylate and its derivatives has explored their potential biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making them candidates for drug development. ontosight.ai
An example of this compound's utility as a scaffold is in the design of SARS-CoV PLpro inhibitors, where a naphthalene (B1677914) scaffold is linked to a this compound moiety. nih.gov Compounds containing the dihydro-2H-pyran moiety have shown better PLpro inhibition. nih.gov Furthermore, the synthesis of potent adenosine (B11128) A2A and A3 receptor agonists has been achieved through the modification of adenosine-5′-N-ethylcarboxamide (NECA), where a diastereoisomer possessing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibited high affinity at these receptors. nih.gov
Introduction of Oxygen Heterocycles into Molecular Frameworks
Role in Medicinal Chemistry and Pharmaceutical Synthesis
This compound and its derivatives are crucial in medicinal chemistry and pharmaceutical synthesis. chemimpex.comontosight.ai They serve as intermediates in the production of various pharmaceutical agents, including anti-inflammatory and analgesic drugs. chemimpex.com Dihydro- and tetrahydropyran (B127337) moieties are essential structural fragments found in many natural compounds, biologically active substances, and drugs. nih.govbeilstein-journals.org For instance, the antiviral drugs Zanamivir and Laninamivir, recommended for the treatment and prophylaxis of influenza, contain a this compound fragment. nih.govbeilstein-journals.orgnih.gov
The compound is also widely used as a hydroxyl protecting group in organic synthesis, particularly in the pharmaceutical field. commonorganicchemistry.com This protection is achieved through the formation of stable tetrahydropyranyl (THP) ethers, which can be selectively removed under mild acidic or basic conditions. smolecule.comcommonorganicchemistry.com This ability to selectively protect alcohol functionalities is invaluable in the synthesis of complex pharmaceutical molecules. smolecule.com
Development of Anti-Inflammatory and Analgesic Drugs
This compound is a key intermediate in the synthesis of various pharmaceutical agents, specifically in the development of anti-inflammatory and analgesic drugs. chemimpex.com Derivatives of pyranones, which can be synthesized from DHP, have been investigated for their potential anti-inflammatory properties. ontosight.aimdpi.com Research indicates that certain pyrazolone (B3327878) derivatives, which can be formed using DHP derivatives, also exhibit anti-inflammatory activities. mdpi.com
Synthesis of Bioactive Molecules (e.g., Zanamivir, Laninamivir)
DHP is a valuable tool in the synthesis of complex bioactive molecules and natural products. smolecule.comsolubilityofthings.comontosight.ai Notably, derivatives of this compound are integral to the chemical structures of important antiviral drugs like Zanamivir and Laninamivir. These compounds are neuraminidase inhibitors used in the treatment and prophylaxis of influenza A and B viruses. researchgate.netwikipedia.orgwikipedia.orgmims.comwikipedia.org The IUPAC names of both Zanamivir and Laninamivir explicitly include "this compound-6-carboxylic acid" as part of their complex structures, highlighting the foundational role of the dihydropyran moiety in their synthesis. wikipedia.orgwikipedia.orgnih.gov
Precursors for Antitumor and Anticancer Agents
Compounds derived from this compound have demonstrated potential as precursors for antitumor and anticancer agents. ontosight.aimdpi.com For instance, 3,4-dihydro-2(1H)-pyridones (3,4-DHPo), which are N-heterocycles structurally related to DHP, are extensively used as precursors in the synthesis of bioactive molecules with reported antitumor activities. mdpi.com Specific pyranone derivatives, including 6-Hexyl-3,4-dihydro-2H-pyran-2-one, are being researched for their anticancer properties. ontosight.ai Furthermore, the skeletal structures of some dihydropyranone compounds bear similarity to α-lapachone, a compound known for its anti-vascular activity, suggesting new avenues for research into their potential pharmacological activities, including antitumor effects. mdpi.com
Building Block for Compounds with Antimicrobial and Anti-inflammatory Activities
Beyond its role in specific drug classes, DHP serves as a fundamental building block for a broader range of compounds exhibiting antimicrobial and anti-inflammatory activities. mdpi.com 3,4-Dihydro-2(1H)-pyridones and their derivatives are recognized for their biological activity, including antibacterial and antifungal properties. mdpi.comresearchgate.net DHP itself has been found to possess antimicrobial and antifungal properties, with ongoing exploration into its potential as a natural preservative in various industries. ontosight.ai Pyrazolone derivatives, synthesized through reactions involving DHP derivatives, also contribute to the pool of compounds with reported antimicrobial and anti-inflammatory effects. mdpi.com
Application in Adenosine Receptor Agonist Synthesis
This compound plays a significant role in the synthesis of adenosine receptor agonists. Specifically, (R)-3,4-dihydro-2H-pyran-2-carboxaldehyde, a derivative of DHP, is a key intermediate in the synthesis of potent adenosine A2A and A3 receptor agonists. nih.govresearchgate.netnih.gov Research has shown that diastereoisomers containing an (R)-3,4-dihydro-2H-pyranyl (DHP) moiety exhibit high affinity for both A2A and A3 receptors, indicating the importance of this structural feature in their pharmacological profile. nih.govresearchgate.netnih.gov
Contributions to Polymer Chemistry and Material Science
This compound holds significant potential in polymer chemistry and material science. chemimpex.comsmolecule.comchemicalbook.comsigmaaldrich.combasf.com It can be polymerized either with itself or with other unsaturated compounds, contributing to the production of various polymers. chemimpex.comchemicalbook.comsigmaaldrich.combasf.com The incorporation of DHP derivatives can enhance desirable properties in materials, such as flexibility and durability, particularly in applications like coatings and adhesives. chemimpex.com An example of its application in polymer stabilization is its use in blocking the terminal hydroxyl groups of poly(oxymethylene) polymers, thereby improving their stability against basic media. sigmaaldrich.com
Computational and Theoretical Studies of 3,4 Dihydro 2h Pyran
Quantum Chemical Calculations
Quantum chemical calculations, encompassing both Density Functional Theory (DFT) and ab initio molecular orbital methods, are extensively utilized to investigate the structural, electronic, and spectroscopic characteristics of 3,4-dihydro-2H-pyran and its derivatives. These approaches allow for the prediction of various molecular properties and the elucidation of complex reaction mechanisms.
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful and widely applied computational method for studying this compound due to its balance of accuracy and computational efficiency. Researchers frequently employ various exchange-correlation functionals, such as B3LYP and PBE0, often combined with basis sets like 6-311++G(d,p) or 6-311+G(d,p), to investigate the compound's properties bohrium.comirjet.netmdpi.comresearchgate.netmaterialsciencejournal.org.
DFT calculations have provided significant mechanistic insights into reactions involving this compound and its related structures. For instance, in the iodine-catalyzed synthesis of substituted pyrans and furans, DFT studies have revealed that the reaction proceeds via an enol tautomerization pathway, where iodine enhances the acidity of the enol intermediate, leading to carbocation formation and subsequent cyclization organic-chemistry.orgorganic-chemistry.orgchemrxiv.org.
Furthermore, DFT has been instrumental in understanding the acid-catalyzed ring-opening reactions of this compound derivatives. These studies suggest that the irreversible ring-opening of intermediates can occur under specific experimental conditions, leading to different products researchgate.netclockss.org. Computational analyses have also explored the thermal decomposition of dihydropyran compounds, indicating that these reactions often occur through homogeneous, first-order, unimolecular, and concerted mechanisms involving a six-membered cyclic transition state mdpi.com. In the context of disproportionation reactions, such as the Cannizzaro reaction of 2,5-diethyl-3,4-dihydro-2H-pyran-2-carbaldehyde, quantum-chemical modeling using methods like RM1 has identified possible hydride transfer pathways, with theoretical thermodynamic parameters aligning well with experimental observations osi.lv.
DFT calculations are routinely used to optimize the molecular geometries of this compound and its analogues, providing precise data on bond lengths, bond angles, and torsional angles. These theoretically derived structural parameters often show good agreement with experimental data obtained from techniques like X-ray diffraction bohrium.comirjet.netscifiniti.comresearchgate.net.
Beyond static structures, DFT is also employed to calculate harmonic vibrational frequencies, which are crucial for interpreting experimental spectroscopic data, such as FT-IR and FT-Raman spectra irjet.netmaterialsciencejournal.orgscifiniti.com. For instance, studies on pyran derivatives have shown good agreement between theoretically calculated C-H stretching vibrations (e.g., 3119, 3096, 3067, 3044, and 2871 cm⁻¹) and experimental observations (e.g., 3127, 3074, 2996, 2854 cm⁻¹ in FT-IR) irjet.net. Similarly, C=C stretching vibrations have been found to match well between theoretical (1654 cm⁻¹) and experimental (1650 cm⁻¹) IR spectra for certain pyran compounds materialsciencejournal.org. Calculated frequencies are often scaled to improve their correlation with experimental measurements scifiniti.com.
Conformational studies of this compound and its analogues, drawing parallels to cyclohexene, have also leveraged DFT. These studies investigate ring inversion barriers and preferred conformations, such as the "flattened-boat" conformation observed in certain pyran rings bohrium.comresearchgate.netscilit.com. Rotational constants for the ground state of this compound have been derived from fitting rotational transitions, with reported values for A, B, and C being 5198.1847(24), 4747.8716(24), and 2710.9161(24) respectively researchgate.net.
Table 1: Representative Rotational Constants for this compound (Ground State) researchgate.net
| Rotational Constant | Value (MHz) |
| A | 5198.1847 |
| B | 4747.8716 |
| C | 2710.9161 |
Frontier Molecular Orbital (FMO) analysis, which examines the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is a key application of DFT in understanding the electronic properties and reactivity of this compound. This analysis provides insights into electron transfer, chemical stability, and intermolecular interactions bohrium.comresearchgate.netmaterialsciencejournal.org.
The energy gap between the HOMO and LUMO is a significant indicator of molecular stability and reactivity; a smaller gap generally suggests higher electrophilicity and reactivity researchgate.net. FMO theory has also been successfully applied to predict the regiochemistry of cycloaddition reactions, where the strongest interaction occurs between the HOMO of the electron-rich diene and the LUMO of the dienophile, guiding the orientation for new bond formation ru.nlresearchgate.net.
Molecular Electrostatic Potential (MEP) surfaces, generated through DFT calculations, are valuable tools for visualizing the charge distribution and predicting the reactive sites of a molecule. MEP plots illustrate the electrostatic potential at various points around a molecule, with red regions indicating areas of negative electrostatic potential (favorable for electrophilic attack) and blue regions indicating positive electrostatic potential (favorable for nucleophilic attack) bohrium.comresearchgate.netmaterialsciencejournal.org. These surfaces provide crucial insights into the electrostatic potential distribution, aiding in the prediction of a molecule's reactivity and its ability to engage in intermolecular interactions researchgate.netmaterialsciencejournal.org.
Frontier Molecular Orbital (FMO) Analysis
Ab Initio Molecular Orbital Calculations
Ab initio molecular orbital calculations represent another class of quantum chemical methods that derive molecular properties directly from fundamental physical principles, without the use of empirical parameters. These calculations involve solving the Schrödinger equation for a given molecular system, typically employing approximations such as the Linear Combination of Atomic Orbitals (LCAO) and the Hartree-Fock (HF) method bris.ac.uk. The accuracy of ab initio calculations depends on the size and quality of the basis set used to represent the atomic orbitals; larger basis sets generally lead to more accurate results, approaching the Hartree-Fock limit bris.ac.uk.
For this compound (also referred to as 2,3-dihydropyran), ab initio methods like MP2 (Møller-Plesset perturbation theory of second order) and CCSD (Coupled Cluster Singles and Doubles) have been employed to optimize structural parameters and calculate vibrational frequencies researchgate.net. These methods are particularly useful for providing a high level of theory for detailed conformational analyses and for validating results obtained from other computational approaches researchgate.netscilit.com. Studies have also explored the potential energy surfaces for ring vibrations of similar cyclic ethers using ab initio methods acs.org.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations have been instrumental in understanding the dynamic processes involving this compound, particularly concerning its ionization and dissociation. Recent research has employed on-the-fly semi-classical molecular dynamics within the QCxMS formalism to simulate the mass spectra of gas-phase this compound following electron-induced ionization and dissociation. aip.orgnih.govresearchgate.net These simulations were adjusted to align with experimental mass spectra intensities, facilitating the reliable assignment of cations and the elucidation of plausible fragmentation channels. aip.orgnih.gov
The studies determined the absolute total and partial ionization cross sections of DHP across an electron energy range of 5–140 eV. nih.govresearchgate.net For instance, the absolute total ionization cross section of DHP was measured to be (18.1 ± 0.9) × 10⁻¹⁶ cm² at 100 eV electron energy. nih.govresearchgate.net Furthermore, machine learning algorithms, trained with cross-section data from various molecules, have been successfully applied to predict the total ionization cross section for DHP, showing acceptable agreement with measured data. nih.gov
Fragmentation Pathways and Mechanisms
The application of molecular dynamics simulations, coupled with mass spectrometry, has allowed for the detailed investigation of the fragmentation pathways of this compound. Mass spectra were recorded in the m/z = 10–90 mass range at different ionizing electron beam energies. aip.orgnih.gov Theoretical MD calculations were then utilized to interpret the observed spectral features and unravel the mechanisms by which DHP dissociates. aip.org This approach enables a comprehensive understanding of how electron impact leads to the formation of various cationic fragments.
Conformational Analysis and Potential Energy Surfaces
The conformational analysis of this compound is of significant interest due to its structural resemblance to cyclohexene, a key molecule in stereochemistry. rsc.org Computational studies have explored the conformational interconversion of DHP in both its neutral (S₀) and cationic (D₀) ground states. rsc.org High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy, combined with the construction of two-dimensional potential energy surfaces (2D PESs) at the B3LYP/aug-cc-pVTZ level of theory, has been employed for this purpose. rsc.org
The adiabatic ionization energy of this compound was precisely determined to be 8.3355 ± 0.0005 eV (67,230 ± 4 cm⁻¹). rsc.org This value was crucial for identifying the corresponding conformer. In the neutral (S₀) state, twisted conformers of DHP undergo interconversion via an asymmetric bent conformation along a pseudorotational pathway. rsc.org Upon ionization to the cationic (D₀) state, the conformational interconversion pathway changes, with half-bent conformers directly interconverting through a planar conformation at the saddle point of the 2D PES. rsc.org This shift in pathway is attributed to the removal of an electron from the highest occupied molecular orbital (HOMO), which involves a π orbital in the 2C–3C double bond interacting with a nonbonding orbital on the oxygen atom of DHP. rsc.org Vibrational assignments of observed spectra were achieved through Franck-Condon fitting for ionic transitions between the neutral twisted and cationic half-bent conformers, confirming the determined cationic structure. rsc.org
Table 1: Adiabatic Ionization Energy and Conformational Interconversion Pathways of this compound
| State | Adiabatic Ionization Energy (eV) | Conformers Involved | Interconversion Pathway | Computational Level |
| Neutral (S₀) | N/A | Twisted | Via asymmetric bent conformation (pseudorotational) | B3LYP/aug-cc-pVTZ |
| Cationic (D₀) | 8.3355 ± 0.0005 | Half-bent | Via planar conformation (saddle point) | B3LYP/aug-cc-pVTZ |
Structure-Reactivity Relationships from Computational Models
Computational models have been extensively used to investigate the structure-reactivity relationships of this compound and its derivatives, particularly in thermal decomposition reactions. Studies have shown that the thermal decomposition of dihydropyran compounds, including this compound, proceeds through homogeneous, first-order, unimolecular, and concerted reactions. mdpi.comresearchgate.net
Computational analyses, often employing density functional theory (DFT), have provided kinetic and thermodynamic parameters for these reactions, allowing for comparison with experimental data. mdpi.comresearchgate.net For this compound, experimental thermolysis studies reported activation energies in the range of 215.9–219.4 kJ·mol⁻¹ across different temperature ranges. researchgate.net These studies highlight that the presence of substituent groups, particularly at the 2-position, can decrease the activation free energy of dihydropyran molecules. mdpi.comresearchgate.net While discrepancies exist among reported results for this compound, there is a general agreement on the concerted nature of its decomposition. mdpi.com
Table 2: Experimental Activation Energies for Thermal Decomposition of this compound
| Compound | Temperature Range (°C) | Activation Energy (kJ·mol⁻¹) | Reference |
| This compound | 316–389 | 219.4 | researchgate.net |
| This compound | 990–1245 | 215.9 | researchgate.net |
Computational studies have also elucidated reaction mechanisms for acid-catalyzed reactions involving fluorine-containing 2,4-dialkoxy-3,4-dihydro-2H-pyrans, demonstrating how DFT calculations can predict product selectivity under different conditions. researchgate.net These models aid in understanding how subtle structural variations influence reaction pathways and ultimately the observed reactivity.
Advanced Characterization and Analytical Techniques in 3,4 Dihydro 2h Pyran Research
Spectroscopic Analysis (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are fundamental for the structural elucidation and identification of 3,4-Dihydro-2H-pyran.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy, including proton (¹H NMR) and carbon-13 (¹³C NMR), is indispensable for determining the precise connectivity and spatial arrangement of atoms within the this compound molecule. For this compound itself, ¹H NMR spectra are available, providing characteristic chemical shifts for its protons chemicalbook.comnih.gov. For instance, studies on this compound-4-carboxamides utilize both ¹H and ¹³C NMR to confirm their structures, including the configuration of substituents beilstein-journals.orgbeilstein-journals.org. ¹³C NMR data for derivatives like 2-Formyl-3,4-dihydro-2H-pyran also contribute to the understanding of the carbon skeleton and functional group positions chemicalbook.com.
Mass Spectrometry (MS)
Mass spectrometry (MS) provides information about the molecular weight and fragmentation patterns of this compound, aiding in its identification and purity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) data for this compound are available, showing its characteristic molecular ion and fragmentation products nih.gov. Recent research has specifically investigated the electron-induced ionization cross sections and fragmentation mechanisms of gas-phase this compound, providing detailed insights into its dissociation pathways across various electron energies aip.org. This includes the measurement of absolute total and partial ionization cross sections aip.org. GC/MS is also applied in analytical chemistry, for instance, using DHP as a derivatizing agent for analyzing methanol (B129727) in biospecimens .
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound through their characteristic vibrational frequencies. FTIR and ATR-IR spectra for this compound are documented, confirming its structural integrity by the presence of expected absorption bands nih.govnih.govchemicalbook.com. The conformity of the infrared spectrum is a common specification for commercial samples of this compound, indicating its purity thermofisher.comavantorsciences.comsigmaaldrich.com. In polymer studies involving this compound copolymers, IR spectroscopy is used to identify specific functional groups introduced from co-monomers, such as the C=O stretching vibrations from maleic anhydride (B1165640) units in poly(this compound-alt-maleic anhydride) researchgate.net.
X-ray Crystallography for Structural Elucidation
While this compound itself is a liquid at room temperature, making direct X-ray crystallography challenging, this technique is critically applied to its crystalline derivatives to determine their precise three-dimensional structures. X-ray diffraction provides definitive data on bond lengths, bond angles, torsion angles, and intermolecular interactions, which are crucial for understanding the conformational preferences of the dihydropyran ring system.
For example, the structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was investigated using single-crystal X-ray diffraction, establishing its existence as an endo isomer and a racemate of two enantiomeric stereomers researchgate.netosi.lvresearchgate.net. This analysis provided detailed unit cell parameters and confirmed the molecular configuration researchgate.net. Similarly, X-ray diffraction has been instrumental in establishing the trans configuration of substituents at the C2 and C4 asymmetric atoms in this compound-4-carboxamides, revealing that the six-membered heterocyclic ring's conformation is stabilized by intermolecular hydrogen bonding beilstein-journals.orgbeilstein-journals.org. Another instance includes the X-ray analysis of 3,4-dihydro-2H- nih.govbenzothieno[3,2-b]pyran-2-spiro-2'(3'H)-(1-benzothiophen)-3'-one, further demonstrating the utility of this technique for complex DHP-containing structures iucr.org.
Chromatographic Techniques for Purification and Analysis
Chromatographic methods are essential for the purification, separation, and quantitative analysis of this compound and its reaction mixtures.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the analysis and purification of this compound. Reverse phase HPLC methods, typically employing mobile phases of acetonitrile, water, and an acid such as phosphoric acid (or formic acid for mass spectrometry compatibility), are suitable for its analysis sielc.com. HPLC is utilized for assessing the purity of this compound and for isolating impurities sielc.com. In the synthesis of derivatives, preparative HPLC, particularly with chiral columns, is employed for the diastereomeric separation of isomers and to maintain enantiomeric purity, which is critical in pharmaceutical synthesis nih.gov.
Gas Chromatography (GC)
Gas Chromatography (GC) is widely used for the purity assessment and quantitative analysis of volatile compounds like this compound. Commercial specifications often require a GC purity of ≥98.5% for this compound thermofisher.comavantorsciences.comsigmaaldrich.com. GC analysis is also employed to monitor the progress of reactions involving this compound, often using internal standards to determine yields rsc.org. GC/MS, a hyphenated technique, combines the separation power of GC with the identification capabilities of MS, proving useful for analyzing complex mixtures and confirming the identity of DHP and its derivatives nih.gov.
Thin-Layer Chromatography (TLC)
Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for monitoring the progress of reactions and assessing the purity of products containing this compound. Spots on TLC plates are typically visualized under UV light or by using staining solutions such as phosphomolybdic acid or KMnO₄ followed by heating beilstein-journals.org.
Size Exclusion Chromatography (SEC)
In the context of polymer studies, Size Exclusion Chromatography (SEC) is applied to analyze the molecular weight distribution and polydispersity index (PDI) of copolymers that incorporate this compound units researchgate.net. This technique is crucial for characterizing the polymer architecture and understanding the polymerization process.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in Polymer Studies
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial thermal analysis techniques employed to investigate the thermal stability, degradation behavior, and phase transitions of polymers derived from this compound.
Research on poly(this compound-alt-maleic anhydride) and poly(this compound-co-maleic anhydride-co-vinyl acetate) and their nanocomposites extensively utilizes TGA and DSC researchgate.netresearchgate.netresearchgate.netcambridge.org. TGA provides insights into the thermal degradation processes, revealing the temperatures at which mass loss occurs. For instance, studies have shown that these nanocomposites can exhibit a distinct three-step degradation process, differing from the two-step degradation observed in the corresponding copolymers researchgate.net. While the incorporation of certain organoclay structures can improve viscoelastic properties, a significant improvement in thermal stability of the nanocomposites compared to the copolymers has not always been observed via TGA researchgate.net.
DSC is used to characterize the thermal properties such as glass transition temperature (Tg) and melting points (Tm) of these polymers and nanocomposites researchgate.netresearchgate.netcambridge.org. Comparisons between head-to-head (H-H) and head-to-tail (H-T) copolymers derived from this compound derivatives have shown that H-H copolymers exhibit a higher glass transition temperature (Tg) but a lower thermal decomposition temperature compared to their H-T counterparts koreascience.kr. These findings underscore the importance of monomer orientation on the resulting polymer's thermal characteristics.
Future Directions and Emerging Research Areas
Development of Novel and Sustainable Synthetic Methodologies
The pursuit of novel and sustainable synthetic methodologies for 3,4-Dihydro-2H-pyran and its derivatives is a critical area of ongoing research, aligning with green chemistry principles. Efforts are focused on developing more efficient, environmentally benign, and atom-economical routes.
One significant direction involves the use of reusable and biodegradable catalysts in one-pot, multicomponent reactions. For instance, honey has been explored as a highly efficient homogeneous catalyst for synthesizing derivatives like Tetrahydrobenzo[b]pyran and 3,4-Dihydropyrano[c]chromene under environmentally friendly conditions, achieving excellent yields with short reaction times. journaljpri.com N-heterocyclic carbenes (NHCs) have also gained recognition as versatile organocatalysts, enabling the production of numerous 3,4-dihydropyran-2-ones and related derivatives through [4+2]- and [3+3]-type cycloadditions. mdpi.com These processes often involve diverse substrates and reaction conditions, with some methods achieving high yields (e.g., 62% to 90% with 81% to 96% enantiomeric excess in tricyclic dihydropyranone synthesis). mdpi.com
Another approach includes molecular iodine catalysis for the mild synthesis of substituted pyrans under solvent-free conditions at ambient temperature, offering a practical alternative to existing protocols. organic-chemistry.org The use of heterogeneous catalysts and environmentally friendly solvents is a growing trend, aiming to minimize waste and reduce energy consumption. mdpi.comresearchgate.netnih.gov For example, magnetic nanoparticles and metal-organic frameworks (MOFs) have been developed as recyclable catalysts for pyran derivative synthesis, demonstrating high catalytic capability, recyclability, and reduced reaction times. researchgate.net
Table 1: Examples of Sustainable Synthetic Methodologies for Pyran Derivatives
| Methodology/Catalyst | Reaction Type/Substrates | Key Advantages | Yields/Selectivity | Reference |
| Honey (homogeneous) | One-pot three-component condensation of aromatic aldehydes, malononitrile, and dimedone/4-hydroxycoumarin | Non-toxic, biodegradable, environmentally friendly, simple work-up | Excellent yields, short reaction times | journaljpri.com |
| N-Heterocyclic Carbenes (NHCs) | Organocatalytic [4+2]- and [3+3]-type cycloadditions for 3,4-dihydropyran-2-ones | Versatile, enables production of complex molecules with multiple stereocenters | 62–90% yield, 81–96% enantiomeric excess (for specific reactions) | mdpi.com |
| Molecular Iodine | Synthesis of substituted pyrans and furans | Mild, solvent-free, ambient temperature, practical | Not specified in snippet | organic-chemistry.org |
| Recyclable Catalysts (e.g., magnetic nanoparticles, Ta-MOF) | Multicomponent reactions for dihydropyran scaffolds | High recyclability, less reaction time, higher efficiency, green protocols | Up to 99% yield (for specific reactions) researchgate.netresearchgate.net |
Exploration of New Reactivity Patterns and Catalytic Transformations
The exploration of new reactivity patterns and catalytic transformations of this compound is crucial for expanding its synthetic utility. Researchers are investigating novel ways to functionalize the pyran ring and leverage its inherent reactivity.
Palladium-catalyzed reactions are being explored for divergent syntheses of oxygen-containing heterocycles, which can be further derivatized. organic-chemistry.org Olefin metathesis, particularly using Grubbs' catalysts, combined with double bond migration sequences, allows for the formation of cyclic enol ethers from allyl ethers, providing new avenues for constructing pyran scaffolds. organic-chemistry.org Carbonyl ene reactions of 2-methylenetetrahydropyrans offer a mild and high-yielding route to β-hydroxydihydropyrans, enabling the direct introduction of oxygen heterocycles into molecular frameworks. organic-chemistry.org
Chiral catalysis is also a significant focus. C2-symmetric bis(oxazoline)-Cu(II) complexes, for instance, catalyze inverse electron demand hetero Diels-Alder reactions of α,β-unsaturated carbonyl compounds with electron-rich olefins, achieving high diastereo- and enantioselectivity. organic-chemistry.org Furthermore, gold(I)-catalyzed reactivity of furan-ynes with N-oxides has been shown to enable the selective synthesis of functionalized dihydropyridinones and pyranones under mild conditions (room temperature, open-air), demonstrating the potential for fine-tuning reaction conditions to achieve specific product outcomes. acs.org
Beyond synthetic transformations, understanding the role of pyran-containing structures in enzymatic catalysis is an emerging area. For example, the pyranopterin dithiolene ligand, found in mononuclear molybdenum and tungsten enzymes, is critical to their function in global biogeochemical cycles and various biological processes. Research into these systems aims to understand how the pyranopterin conformation and its modifications influence the catalytic site reactivity and oxygen atom transfer processes. mdpi.com
Design and Synthesis of Advanced Functional Materials
The unique structural features and reactivity of this compound make it a valuable building block for the design and synthesis of advanced functional materials.
One promising area is the development of photochromic materials. Diarylpyrans, which contain the pyran unit, are being exploited as essential design elements for producing functional materials with properties suitable for applications such as ophthalmic lenses and optical data storage devices. Research continues to develop photochromic materials with improved spectrokinetic properties, fatigue resistance, and colorability. researchgate.net
3,4-DHP and its derivatives are also utilized in the production of polymers and resins. smolecule.com Specifically, copolymers containing this compound, such as poly(this compound-alt-maleic anhydride) and poly(this compound-co-maleic anhydride-co-vinyl acetate), have been synthesized to prepare copolymer/organo-clay nanocomposites. These materials are being investigated for their structural, dynamic mechanical, and thermal properties, with potential applications in biomedical fields, including antitumor activity. researchgate.net The ability to incorporate the dihydropyran unit into polymer backbones allows for the creation of materials with tailored properties, including rigid/flexible linkages and the capacity for complex-formation with layered silicates. researchgate.net
Deeper Computational Insights into Complex Reaction Systems
Computational chemistry plays an increasingly vital role in understanding the complex reaction systems involving this compound, enabling the prediction of reaction pathways, mechanisms, and properties.
Density functional theory (DFT) calculations are employed to gain mechanistic insights into various reactions. For instance, computational studies have examined the thermal decomposition of dihydro-2H-pyran compounds, revealing how methyl substituents at different positions can decrease the activation free energy of the molecules and influence the stabilization of the activated complex. organic-chemistry.orgmdpi.com These studies involve calculating kinetic and thermodynamic parameters and comparing them with experimental data to validate computational models. mdpi.com
Computational methods are also being developed to predict polymer reactivity, unravel complex reaction pathways, and identify new polymerization mechanisms. acs.org This includes understanding side reactions, predicting ultimate and side products, and exploring new chemistries for controlled polymerizations. acs.org For 3,4-DHP, such computational insights can guide the design of new synthetic strategies, optimize reaction conditions, and predict the behavior of novel pyran-based materials, reducing the need for extensive experimental trials.
Table 2: Examples of Computational Studies on Dihydropyran Compounds
| Compound Studied | Computational Method | Focus of Study | Key Finding | Reference |
| 3,6-dihydro-2H-pyran, 4-methyl-3,6-dihydro-2H-pyran, 2,6-dimethyl-3,6-dihydro-2H-pyran | PBE0/6-311+G(d,p) level of theory | Thermal decomposition, kinetic and thermodynamic parameters | Methyl substituents decrease activation free energy; position 2 is key for activated complex stabilization. | mdpi.com |
| General Pyran Systems | DFT, various computational models | Reaction pathways, mechanisms, polymer reactivity prediction | Enables prediction of reaction outcomes, side reactions, and new polymerization mechanisms. | organic-chemistry.orgacs.org |
Applications in Emerging Fields of Chemical Biology and Drug Discovery
The diverse biological activities and structural versatility of this compound derivatives position them as valuable scaffolds in emerging fields of chemical biology and drug discovery.
Pyran-based compounds are actively investigated for their potential therapeutic applications. Research indicates that certain dihydropyran (DHP) compounds possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents. Some derivatives also demonstrate vasorelaxant properties, suggesting their potential in treating cardiovascular diseases, and studies have reported anti-HIV activity, highlighting their potential in antiviral therapy.
3,4-DHP serves as a key intermediate in the synthesis of various medicinal compounds and pharmaceuticals. smolecule.com Its derivatives are being explored for their biological activities, including potential uses in treating neurological disorders and other health conditions. chemimpex.com Pyran scaffolds are prevalent in numerous natural products, medicines, and bioactive compounds, with ongoing research focusing on developing new drugs for diseases like Alzheimer's disease (AD). mdpi.commdpi.comnih.gov Pyran derivatives are being investigated as enzyme inhibitors, affecting various biochemical pathways, and for their neuroprotective effects. nih.govontosight.ai The synthesis of 3,4-dihydropyran-2-ones, for instance, is driven by their biological activity and presence in pharmaceutical products, providing a versatile platform for accessing functionalized enones, γ-lactones, and other valuable intermediates. mdpi.com
Table 3: Biological Activities and Applications of this compound Derivatives
| Activity/Application Area | Specific Examples/Findings | Reference |
| Antimicrobial (Antibacterial, Antifungal) | DHP compounds possess antibacterial and antifungal activities, candidates for new antimicrobial agents. | |
| Cardiovascular Diseases | Certain DHP derivatives demonstrate vasorelaxant properties. | |
| Antiviral (Anti-HIV) | Some DHP compounds can inhibit HIV replication. | |
| Neurological Disorders | Used in the synthesis of complex molecules aimed at treating neurological disorders. | chemimpex.com |
| Alzheimer's Disease (AD) | Pyran and pyran-based heterocycles are continuously investigated for new AD drugs; some derivatives show neuroprotective effects and cholinesterase inhibition. | nih.gov |
| General Pharmaceutical Intermediates | Key intermediate in the synthesis of various medicinal compounds, natural products, and agrochemicals. | smolecule.com |
Q & A
Q. What are the recommended methods for synthesizing and purifying DHP in laboratory settings?
DHP is typically synthesized via acid-catalyzed dehydration of tetrahydrofurfuryl alcohol. A standard procedure involves refluxing the alcohol with a catalytic amount of p-toluenesulfonic acid (PTSA) in dichloromethane (DCM) under inert conditions . Purification is achieved through fractional distillation (boiling point: 86°C), with purity verified via gas chromatography (GC; ≥97% purity) . Key parameters include maintaining anhydrous conditions to prevent ring-opening side reactions.
Q. How do thermodynamic properties of DHP influence reaction design?
Critical thermodynamic parameters for DHP include:
| Property | Value | Reference Study |
|---|---|---|
| ΔfH° (gas) | -104.2 kJ/mol | Steele et al. (1989) |
| Cp,gas (298 K) | 94.3 J/mol·K | Dorofeeva (1992) |
| Boiling point | 86°C | NIST |
These values inform solvent selection (e.g., low-polarity solvents for exothermic reactions) and energy calculations for scale-up .
Q. What analytical techniques are used to confirm DHP purity and structural integrity?
- GC-MS : Quantifies purity and detects volatile impurities.
- NMR : ¹H NMR (δ 4.6–4.8 ppm for vinyl protons; δ 1.8–2.2 ppm for methylene groups) confirms ring structure .
- Refractive Index : n²⁰/D = 1.440 (lit.) for quality control .
Advanced Research Questions
Q. How do substituents on the DHP ring affect its reactivity in electrophilic additions?
Substituents at the C-2 (axial) or C-6 positions significantly alter reactivity. For example:
- Electron-donating groups (e.g., methoxy) : Reduce reactivity in electrophilic additions due to steric hindrance and electronic deactivation.
- Alkyl groups (e.g., methyl at C-6) : Enhance reactivity by stabilizing transition states .
Table: Relative reaction rates of substituted DHPs with tert-butyl hypochlorite :
| Substituent | Relative Rate (vs. DHP) |
|---|---|
| 2-Methoxy | 0.25 |
| 6-Methyl | 2.10 |
| 2-Phenoxy | 0.15 |
Q. How should researchers resolve contradictions in thermodynamic data for DHP?
Discrepancies in reported ΔfH° values (e.g., -104.2 kJ/mol vs. -108.5 kJ/mol in older studies) arise from measurement techniques (e.g., calorimetry vs. computational models). Recommendations:
Q. What safety protocols are critical for handling DHP in catalytic reactions?
- Flammability : DHP is highly flammable (flash point: -6°C). Use spark-proof equipment and inert atmospheres .
- Toxicity : LD₅₀ (oral, rat) = 4000 mg/kg; LC₅₀ (inhalation, rat) = 10.7 mg/L/4h. Use fume hoods and PPE (gloves, goggles) .
- Stability : Store at ≤30°C, away from oxidizers. Stabilize with 0.1% BHT if long-term storage is required .
Q. What are the mechanistic implications of DHP’s role in THP protection of alcohols?
DHP reacts with alcohols under acidic catalysis (e.g., PPTS in DCM) to form tetrahydropyranyl (THP) ethers. The mechanism proceeds via:
Protonation of DHP’s oxygen, generating an oxonium ion.
Nucleophilic attack by the alcohol, forming a hemiacetal intermediate.
Ring closure to yield the THP-protected alcohol .
Key factors:
- Acid strength (PPTS > PTSA for selectivity).
- Reaction temperature (0°C to room temperature minimizes side reactions).
Data Contradiction Analysis
Reported Boiling Points : While most sources cite 86°C , some older studies report 84–85°C. This variation may stem from impurities or calibration differences in distillation setups. Researchers should pre-purify DHP and validate boiling points using standardized equipment.
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
